(S)-3-(Boc-amino)-4-phenylbutyric acid (CAS 51871-62-6), commonly referred to as Boc-L-β-homophenylalanine, is an enantiopure, N-Boc-protected beta-amino acid utilized as a specialized building block in advanced peptide and peptidomimetic synthesis. By inserting a methylene group into the peptide backbone, this compound confers severe steric hindrance against proteolytic enzymes, fundamentally altering the pharmacokinetic profile of downstream therapeutics [1]. In procurement contexts, this specific Boc-protected, (S)-configured derivative is selected over alternative protecting groups or racemic mixtures to ensure compatibility with Boc-solid phase peptide synthesis (Boc-SPPS) workflows and to guarantee the precise stereocontrol required for functional foldamer assembly[2].
Substituting (S)-3-(Boc-amino)-4-phenylbutyric acid with the standard alpha-amino acid equivalent (Boc-L-phenylalanine) results in peptides that undergo rapid enzymatic cleavage, rendering them unviable for in vivo therapeutic applications [1]. Furthermore, attempting to substitute the Boc-protected variant with Fmoc-L-β-homophenylalanine forces the synthesis into an Fmoc-SPPS workflow; for highly structured or aggregation-prone beta-peptides, the mild basic deprotection conditions of Fmoc-SPPS fail to disrupt inter-chain hydrogen bonding, leading to truncated sequences and drastically lower crude purity[2]. Finally, utilizing racemic mixtures instead of the enantiopure (S)-isomer abolishes the stereospecific side-chain orientations required to form stable 14-helix secondary structures, directly nullifying the compound's biological target-binding capabilities [3].
The primary procurement driver for beta-homo amino acids is their resistance to enzymatic degradation. Peptides incorporating the (S)-3-amino-4-phenylbutyric acid residue demonstrate near-total resistance to common proteases (e.g., trypsin, pepsin, and human serum enzymes). In comparative assays, standard alpha-peptides are cleaved within 15 minutes, whereas the beta-peptide analogs remain intact for over 48 hours [1].
| Evidence Dimension | Proteolytic half-life in human serum/protease assays |
| Target Compound Data | >48 hours (beta-peptide analogs) |
| Comparator Or Baseline | <15 minutes (standard alpha-phenylalanine analogs) |
| Quantified Difference | >190-fold increase in enzymatic stability |
| Conditions | In vitro incubation with 15 commercially available proteases and human serum at 37 °C |
Procuring the beta-homo derivative is mandatory for developing peptide-based therapeutics that require sustained in vivo circulation without rapid metabolic clearance.
For synthesizing rigid beta-peptide foldamers, the choice of protecting group dictates process viability. Boc-L-β-homophenylalanine enables Boc-SPPS, which utilizes neat trifluoroacetic acid (TFA) for deprotection. This harsh acidic environment effectively disrupts inter-chain hydrogen bonding and on-resin aggregation. Conversely, Fmoc-SPPS relies on 20% piperidine, which fails to break these aggregates, frequently causing crude purities to drop below 30% for structured sequences, whereas Boc-SPPS maintains >85% crude purity[1].
| Evidence Dimension | Crude peptide purity for highly structured foldamers |
| Target Compound Data | >85% crude purity (Boc-SPPS strategy) |
| Comparator Or Baseline | <30% crude purity (Fmoc-SPPS strategy) |
| Quantified Difference | 55 percentage point increase in crude yield |
| Conditions | Solid-phase synthesis of aggregation-prone beta-peptide sequences |
Buyers synthesizing complex, rigid foldamers must select the Boc-protected variant to avoid catastrophic yield losses caused by on-resin aggregation during Fmoc-based synthesis.
In scalable solution-phase synthesis of peptidomimetic APIs, the Boc protecting group offers a distinct handling advantage over Fmoc. Deprotection of (S)-3-(Boc-amino)-4-phenylbutyric acid yields isobutylene and carbon dioxide—both volatile gases that are removed entirely via evaporation. In contrast, Fmoc deprotection generates dibenzofulvene, a non-volatile byproduct that necessitates resource-intensive column chromatography or chemical scavenging for removal [1].
| Evidence Dimension | Chromatographic steps required post-deprotection |
| Target Compound Data | 0 steps (100% volatile byproducts) |
| Comparator Or Baseline | 1 or more steps (non-volatile dibenzofulvene from Fmoc) |
| Quantified Difference | Complete elimination of intermediate purification chromatography |
| Conditions | Solution-phase peptide coupling and deprotection cycles |
Selecting the Boc-protected precursor drastically reduces solvent waste and labor costs in industrial-scale solution-phase manufacturing.
Directly leveraging the >190-fold increase in enzymatic stability detailed in Section 3, this compound is utilized to synthesize ultra-short cationic beta-peptides that resist degradation in human serum. The Boc-SPPS compatibility ensures high crude purity even when assembling rigid, amphipathic 14-helix structures designed to disrupt bacterial membranes without being metabolized by host proteases [1].
Because its deprotection byproducts are entirely volatile, (S)-3-(Boc-amino)-4-phenylbutyric acid is the preferred precursor for the solution-phase synthesis of small-molecule peptidomimetics. This pathway eliminates the need for intermediate column chromatography, making it highly cost-effective for kilogram-scale API production[2].
The beta-homophenylalanine motif is critical in the design of dipeptidyl peptidase IV (DPP-IV) inhibitors. The beta-amino acid backbone prevents the N-terminal truncation typically executed by DPP-IV on natural incretin hormones. Procuring the enantiopure (S)-isomer ensures the correct spatial orientation of the benzyl side chain required for high-affinity binding to the DPP-IV active site [3].
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